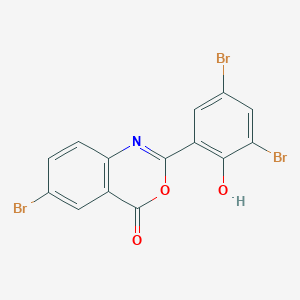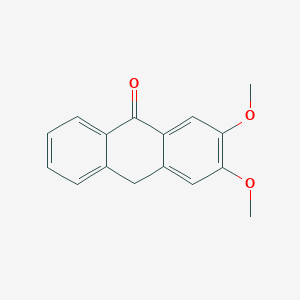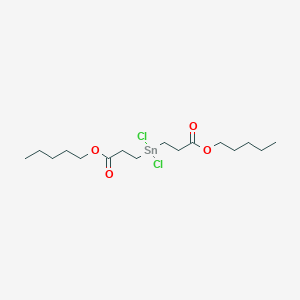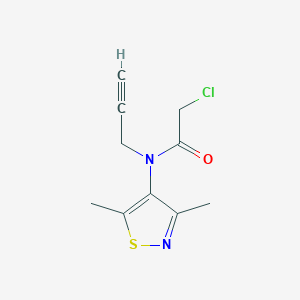![molecular formula C14H10ClFN2O2 B14406178 2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide CAS No. 88011-60-3](/img/structure/B14406178.png)
2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide is an organic compound with the molecular formula C13H8ClF2NO2 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of 2-chlorobenzoic acid and 4-fluoroaniline.
Applications De Recherche Scientifique
2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-fluorophenyl N-(4-fluorophenyl)carbamate
- 2-Chloro-4-fluorophenyl N-(2-fluoro-5-nitrophenyl)carbamate
- 2-Chloro-4-fluorophenyl N-(4-(ethoxycarbonyl)phenyl)carbamate
Uniqueness
2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms makes it particularly interesting for studying halogen effects on molecular interactions and reactivity.
Propriétés
Numéro CAS |
88011-60-3 |
|---|---|
Formule moléculaire |
C14H10ClFN2O2 |
Poids moléculaire |
292.69 g/mol |
Nom IUPAC |
2-chloro-N-[(4-fluorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H10ClFN2O2/c15-12-4-2-1-3-11(12)13(19)18-14(20)17-10-7-5-9(16)6-8-10/h1-8H,(H2,17,18,19,20) |
Clé InChI |
APEOOFWBVJZUSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)




![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)




![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)

![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
